Cu²⁺ Detection: Spiro‑Form Fluorescein Hydrazide Delivers 64‑nM Detection Limit with Turn‑On Selectivity
The spiro form of fluorescein hydrazide functions as a chemodosimeter for Cu²⁺: upon selective binding and hydrolytic cleavage, the fluorophore is released producing a fluorescence turn‑on response [1]. In 0.01 M Tris–HCl buffer (pH 7.2), the linear detection range is 0.1–10 µM Cu²⁺ with a calculated detection limit of 64 nM (based on 3σ of 11 blank determinations) [1]. No fluorescence response is observed for other common metal ions (K⁺, Na⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Mn²⁺, Co²⁺, Ni²⁺, Cd²⁺, Hg²⁺, Pb²⁺) under identical conditions [1]. By contrast, fluorescein‑5‑thiosemicarbazide (FTC) requires a different derivatization chemistry and has not been reported to function as a Cu²⁺ chemodosimeter in a comparable turn‑on mode [2].
| Evidence Dimension | Cu²⁺ detection limit |
|---|---|
| Target Compound Data | 64 nM (0.01 M Tris–HCl, pH 7.2; linear range 0.1–10 µM) |
| Comparator Or Baseline | Fluorescein‑5‑thiosemicarbazide (FTC): no comparable Cu²⁺ turn‑on chemodosimeter data reported |
| Quantified Difference | Functional class difference; FTC lacks spiro‑lactam hydrolytic Cu²⁺ response mechanism |
| Conditions | 0.01 M Tris–HCl buffer, pH 7.2; excitation/emission 495/516 nm |
Why This Matters
The 64‑nM detection limit and high selectivity make fluorescein hydrazide the preferred choice for direct Cu²⁺ quantification in biological fluids over FTC or other hydrazide probes that lack this turn‑on mechanism.
- [1] Chen X, Ma H. A selective fluorescence-on reaction of spiro form fluorescein hydrazide with Cu(II). Anal Chim Acta. 2006;575(2):217-222. doi:10.1016/j.aca.2006.05.097 View Source
- [2] Ahn B, Rhee SG, Stadtman ER. Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels. Anal Biochem. 1987;161(2):245-257. doi:10.1016/0003-2697(87)90448-9 View Source
